REACTION_CXSMILES
|
Cl.CN[O:4][CH3:5].CCN=C=NCCC[N:14]([CH3:16])C.CN1CCOCC1.[CH3:24][C:25]([CH3:35])([O:27][C:28]([NH:30][CH2:31][C:32]([OH:34])=O)=[O:29])[CH3:26]>CN(C1C=CN=CC=1)C.ClCCl>[CH3:5][O:4][CH2:16][NH:14][C:32](=[O:34])[CH2:31][NH:30][C:28](=[O:29])[O:27][C:25]([CH3:24])([CH3:26])[CH3:35] |f:0.1|
|
Name
|
N,O-Dimethylhydroxylamine hydrochloride
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
3.83 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
CC(C)(OC(=O)NCC(=O)O)C
|
Name
|
|
Quantity
|
2.44 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the solution was washed with 2M hydrochloric acid (three times), NaHCO3 solution (three times) and water (three times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was further extracted twice
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
COCNC(CNC(OC(C)(C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.42 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |